2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate
Description
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5S/c22-21-19(15-7-3-1-4-8-15)13-16-11-12-17(14-20(16)25-21)26-27(23,24)18-9-5-2-6-10-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXDWQIULSHSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate typically involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride. The reaction is mediated by triethylamine in dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 7-hydroxy-2H-chromen-2-one in dichloromethane.
- Add a slight excess of triethylamine to the solution.
- Slowly add benzenesulfonyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for 1 hour.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Analytical Characterization
The compound is rigorously characterized using spectroscopic and spectrometric techniques.
Spectroscopic Data :
Mass Spectrometry :
Molecular ion peaks (M⁺) are observed, consistent with the molecular formula C₂₃H₁₆O₅S (molecular weight ~378 g/mol) .
Chemical Reactivity
The compound exhibits reactivity at three key sites:
-
Chromen-2-one Core :
-
Benzenesulfonate Moiety :
-
Phenyl Group :
Example Reaction :
Iodination at position 8 of the chromen-2-one ring can occur via regioselective halogenation, as demonstrated in analogous compounds .
Scientific Research Applications
Medicinal Chemistry
2-Oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate has been investigated for its potential bioactive properties, including:
Organic Synthesis
The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its sulfonate group enhances nucleophilicity, making it a valuable intermediate for further chemical transformations.
Material Science
Due to its unique electronic properties, 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate may find applications in developing advanced materials such as organic semiconductors or polymers with specific electronic characteristics.
Anticancer Evaluation
A notable study investigated the anticancer potential of various coumarin derivatives, including those similar to 2-oxo-3-phenyloxybenzenesulfonate. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF7 at micromolar concentrations without harming normal cells .
Table: Anticancer Activity of Coumarin Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5 | Induces apoptosis via caspase pathways |
| Compound B | MCF7 | 8 | Inhibits tyrosine kinase activity |
| Compound C | HCT116 | 10 | DNA binding affinity |
Neuroprotective Effects
Research suggests that derivatives with similar structures may possess neuroprotective properties by inhibiting neuroinflammation and protecting neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is largely dependent on its interaction with biological targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various pharmacological effects. Additionally, its ability to generate reactive oxygen species can contribute to its anticancer activity by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
Structural Features :
- The benzenesulfonate group at C-7 increases polarity compared to simpler esters (e.g., acetates), influencing solubility and reactivity.
Comparison with Structural Analogs
Substituent Effects at the 7-Position
The nature of the substituent at the 7-position significantly impacts the compound’s physical and chemical properties. Key analogs include:
Key Observations :
- Reactivity : Triflates (CF₃SO₃⁻) are superior leaving groups compared to benzenesulfonates (PhSO₃⁻) and acetates (OAc⁻), making them preferred for metal-catalyzed reactions . However, benzenesulfonates offer a balance between stability and reactivity under mild conditions .
- Solubility : The benzenesulfonate group increases hydrophilicity relative to the acetate, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).
- Synthetic Utility : Benzenesulfonate derivatives are intermediates in synthesizing more complex coumarin analogs, whereas triflates are often used in palladium-catalyzed transformations .
Substituent Effects at the 3-Position
The 3-phenyl group distinguishes the target compound from other coumarin sulfonates. For example:
Implications :
- The 3-phenyl group may improve binding affinity in biological systems (e.g., enzyme inhibition) due to hydrophobic interactions.
- In materials science, the phenyl group could redshift UV-Vis absorption spectra by extending conjugation.
Biological Activity
2-Oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is a synthetic compound belonging to the coumarin family, characterized by its unique structural features that confer various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is identified by its IUPAC name, 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate, and has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C16H13O4S |
| Molecular Weight | 303.34 g/mol |
| CAS Number | 896039-81-9 |
| Solubility | Soluble in organic solvents |
The biological activity of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is primarily attributed to its interaction with specific molecular targets within cells. The sulfonate group enhances solubility and may improve bioavailability, while the coumarin core is known for its ability to interact with various enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.
Biological Activity Overview
The following table summarizes the biological activities reported for 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate:
Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM, suggesting potential as an anti-cancer agent. The mechanism involved apoptosis induction through caspase activation.
Study 2: Antimicrobial Activity
In a separate investigation, the antimicrobial properties were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated selective inhibition of Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Q & A
How can synthetic routes for 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate be optimized to improve yield and regioselectivity?
Basic Research Focus
To optimize synthesis, focus on reaction conditions such as solvent polarity, temperature, and catalyst choice. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups at specific positions. Use high-performance liquid chromatography (HPLC) with acetonitrile/water mobile phases (45:55 v/v) to monitor intermediates and byproducts . Adjust stoichiometric ratios of boronic acids and base (e.g., K₂CO₃) to minimize side reactions .
What analytical methods are recommended for confirming the structural integrity of the coumarin-sulfonate backbone?
Basic Research Focus
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify aromatic protons and coupling constants, particularly for the chromen-2-one ring (δ ~6.0–8.5 ppm). Infrared (IR) spectroscopy can validate sulfonate ester linkages (S=O stretching at ~1180–1250 cm⁻¹). X-ray crystallography using SHELXL-2018 is critical for resolving bond angles and torsional strain in the crystal lattice .
How can discrepancies between computational modeling and experimental crystallographic data be resolved?
Advanced Research Focus
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static DFT calculations. Use single-crystal X-ray diffraction to validate bond lengths and angles. Refine structures with SHELXL’s TWIN/BASF commands to account for twinning or disorder . Compare experimental data with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) to identify steric or electronic mismatches .
What strategies are effective for determining the compound’s photophysical properties, such as fluorescence quantum yield?
Advanced Research Focus
Use fluorescence spectroscopy with a calibrated integrating sphere to measure quantum yields. Compare emission spectra (λₑₓ = 350–400 nm) to reference compounds (e.g., quinine sulfate). Investigate solvent effects: polar aprotic solvents (e.g., DMF) may enhance π→π* transitions in the coumarin core . For time-resolved decay analysis, employ time-correlated single-photon counting (TCSPC) .
How can researchers address challenges in crystallizing 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate?
Advanced Research Focus
Optimize crystallization via vapor diffusion using mixed solvents (e.g., dichloromethane/hexane). Monitor crystal growth under polarized light to detect twinning. For challenging cases, employ SHELXD for phase determination and SHELXL for anisotropic refinement of displacement parameters . Validate final structures using WinGX and ORTEP for thermal ellipsoid visualization .
What methodologies are suitable for analyzing trace impurities or degradation products?
Basic Research Focus
Implement reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use methyl benzenesulfonate as an internal standard for quantification. For hydrolyzed byproducts (e.g., free coumarin derivatives), employ LC-MS with electrospray ionization (ESI+) to identify m/z signatures .
How can computational tools predict biological activity or binding interactions of this compound?
Advanced Research Focus
Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or esterases) using the sulfonate group as a key pharmacophore. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-reference results with experimental enzyme inhibition assays .
What are best practices for resolving conflicting spectroscopic data (e.g., NMR vs. IR)?
Advanced Research Focus
Reconcile conflicts by repeating experiments under controlled conditions (e.g., anhydrous solvents for NMR). For ambiguous peaks, use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. If IR and NMR data contradict, consider polymorphism or tautomerism and verify via powder X-ray diffraction (PXRD) .
How can researchers leverage high-throughput crystallography for derivative screening?
Advanced Research Focus
Use automated pipelines with SHELXC/D/E for rapid phase determination of derivatives. Screen co-crystals with ligands (e.g., metal ions or small molecules) using synchrotron radiation. Analyze packing motifs with Mercury (CCDC) to identify supramolecular interactions (e.g., π-stacking of phenyl groups) .
What safety protocols are critical when handling benzenesulfonate derivatives?
Basic Research Focus
Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis due to potential release of sulfonic acid vapors. Store compounds in amber vials under inert gas (Ar/N₂) to prevent hydrolysis. Refer to safety data sheets (SDS) for spill management and first aid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
